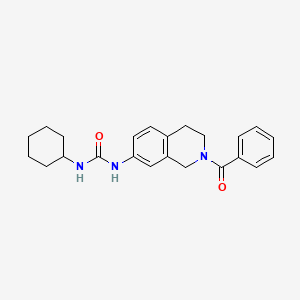

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of the N-(1,1-dioxidotetrahydrothiophen-3-yl) family . These compounds have been studied for their potential as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .

Synthesis Analysis

While specific synthesis information for this compound is not available, research has been conducted on the synthesis of similar compounds . These studies have identified new ether-based scaffolds and paired them with novel sulfone-based head groups to create potent and selective GIRK1/2 activators .Scientific Research Applications

Synthesis and Chemical Properties

Sulfonamides have been extensively studied for their versatile synthetic applications and chemical properties. For example, Reddy et al. (2014) developed a novel Prins cascade process for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the utility of sulfonamides in creating complex heterocyclic structures Reddy et al., 2014.

Biological Activities and Therapeutic Potential

Anticancer Activities

Sulfonamides have shown potential as anticancer agents. Gul et al. (2018) synthesized new sulfonamide derivatives that exhibited selective inhibition of human carbonic anhydrase IX and XII, which are implicated in cancer, highlighting their potential as anticancer drug candidates Gul et al., 2018.

Antimicrobial Properties

Antibacterial activity is another significant aspect of sulfonamide research. Abbasi et al. (2016) investigated the antibacterial potential of sulfonamides bearing a benzodioxane moiety, revealing that many synthesized compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive strains Abbasi et al., 2016.

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of sulfonamides have been explored, with compounds showing comparable effects to Celecoxib in pain models, suggesting their utility in treating pain without causing locomotive disorders Lobo et al., 2015.

Pharmacological Studies

Preclinical pharmacology studies, such as those conducted by Wang et al. (2012), help in understanding the pharmacokinetics, tissue distribution, and metabolic stability of sulfonamide compounds, providing a basis for their development as therapeutic agents Wang et al., 2012.

Mechanism of Action

Target of Action

The primary target of the compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-isobutyl-4-isopropylbenzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in the cell’s electrical activity .

Biochemical Pathways

The activation of GIRK channels by the compound affects the potassium ion flow across the cell membrane . This can influence various biochemical pathways, particularly those involved in cell excitability and signal transduction .

Result of Action

The activation of GIRK channels by the compound can lead to changes in the cell’s electrical activity . This can have various effects at the molecular and cellular levels, depending on the specific type of cell and the role of GIRK channels in its function .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-(2-methylpropyl)-4-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO4S2/c1-13(2)11-18(16-9-10-23(19,20)12-16)24(21,22)17-7-5-15(6-8-17)14(3)4/h5-8,13-14,16H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTVRCMLKHTKIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2873576.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2873579.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2873582.png)

![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid hydrochloride](/img/structure/B2873583.png)

![N,5-dimethyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2873584.png)

![3-({3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}methyl)benzonitrile](/img/structure/B2873585.png)

![2-{[2-(Trifluoromethyl)quinazolin-4-yl]amino}propanoic acid](/img/structure/B2873586.png)

![[(2,3-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2873589.png)